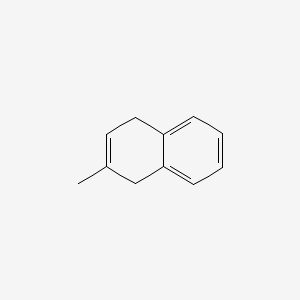

2-Methyl-1,4-dihydronaphthalene

描述

属性

CAS 编号 |

2717-43-3 |

|---|---|

分子式 |

C11H12 |

分子量 |

144.21 g/mol |

IUPAC 名称 |

2-methyl-1,4-dihydronaphthalene |

InChI |

InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-6H,7-8H2,1H3 |

InChI 键 |

HAHRLHRPXWBZDV-UHFFFAOYSA-N |

SMILES |

CC1=CCC2=CC=CC=C2C1 |

规范 SMILES |

CC1=CCC2=CC=CC=C2C1 |

其他CAS编号 |

2717-43-3 |

同义词 |

2-methyl-1,4-dihydronaphthalene |

产品来源 |

United States |

科学研究应用

Pharmaceutical Applications

2-Methyl-1,4-dihydronaphthalene has been explored for its potential therapeutic effects:

- Anticancer Activity:

- Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the naphthalene structure can enhance its activity against breast cancer cells (MCF-7) with IC50 values significantly lower than standard chemotherapeutics.

- Antimicrobial Properties:

- Preliminary studies suggest that this compound displays moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium smegmatis. The Minimum Inhibitory Concentration (MIC) values indicate potential for development into antimicrobial agents.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules:

- Building Block for Complex Structures:

- Its dihydronaphthalene framework is utilized in synthesizing polycyclic aromatic hydrocarbons and other complex organic compounds.

- Reactivity in Organic Reactions:

- The double bond present in the structure allows it to participate in various reactions, including Diels-Alder reactions and cycloadditions.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of several dihydronaphthalene derivatives, including this compound, on MCF-7 cells. The results indicated:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 1.5 | Cytotoxicity |

| Doxorubicin | 5.0 | Reference |

This data suggests that the compound has significant potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Mycobacterium smegmatis | 100 |

These findings highlight its effectiveness as a potential antimicrobial agent.

相似化合物的比较

Key Findings:

Synthetic Pathways: this compound is synthesized alongside isomers (e.g., 2-methyl-1,2-dihydronaphthalene) during organotin hydride reductions, with product ratios influenced by reaction conditions (e.g., temperature, catalyst) . Dehydrogenation of tetrahydronaphthalene derivatives (e.g., 2-methyl-1,2,3,4-tetrahydronaphthalene) produces methylnaphthalenes, highlighting the thermodynamic preference for aromatic systems .

Methyl substitution at C2 sterically hinders electrophilic aromatic substitution, directing reactivity toward allylic positions .

Notes

Data Gaps : Toxicological profiles for this compound remain understudied. Current assessments rely on extrapolations from methylnaphthalenes and PAHs .

Structural Uniqueness: Unlike 2-methyl-1,4-dihydroquinoline-4-one derivatives (which are nitrogen-containing heterocycles), this compound lacks heteroatoms, resulting in distinct electronic properties and reactivity .

Analytical Challenges : Gas chromatography (glpc) and NMR are critical for distinguishing isomers due to overlapping spectral features .

常见问题

Q. Table 1. Key Analytical Parameters for this compound

| Technique | Parameters | Application |

|---|---|---|

| ¹H NMR | δ 6.5–7.2 (aromatic protons), δ 2.8–3.1 (methylene) | Structural confirmation |

| FT-IR | 3050 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C) | Functional group analysis |

| GC-MS | m/z 142 (molecular ion), m/z 115 (base peak) | Purity assessment |

Q. Table 2. Confidence Ratings for Toxicological Studies

| Confidence Level | Criteria Met (Out of 4) | Use in Risk Assessment |

|---|---|---|

| High | 4 "Yes" responses | Primary data for MRL derivation |

| Moderate | 3 "Yes" responses | Supporting evidence |

| Low | ≤2 "Yes" responses | Excluded from critical conclusions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。